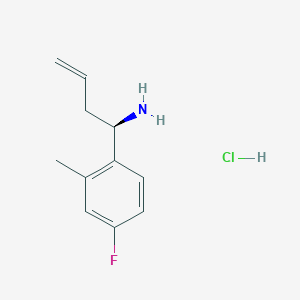
(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring and an alkene group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the amine.
Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The alkene group can be reduced to form saturated amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Epoxides: Formed from the oxidation of the alkene group.
Saturated Amines: Formed from the reduction of the alkene group.
Substituted Aromatics: Formed from nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Chiral Selector: Used in chiral chromatography for the separation of enantiomers.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical intermediate.
Therapeutic Agent: Potential therapeutic applications due to its unique structural features.
Industry
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine hydrochloride: The enantiomer of the compound.
1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine: The non-chiral version without the hydrochloride salt.
1-(4-Fluoro-2-methylphenyl)butane-1-amine: The saturated analog without the alkene group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Fluorine Substitution: The presence of the fluorine atom can enhance metabolic stability and binding interactions.
Alkene Group: The alkene group provides a site for further functionalization and chemical reactions.
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
(1R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-3-4-11(13)10-6-5-9(12)7-8(10)2;/h3,5-7,11H,1,4,13H2,2H3;1H/t11-;/m1./s1 |
Clave InChI |
ARQQUNNKLAOOTM-RFVHGSKJSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@@H](CC=C)N.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(CC=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B15236582.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B15236585.png)
![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B15236617.png)
![3-(2-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B15236620.png)
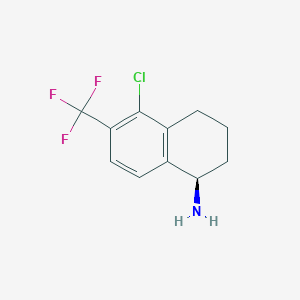
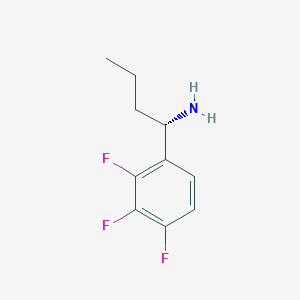
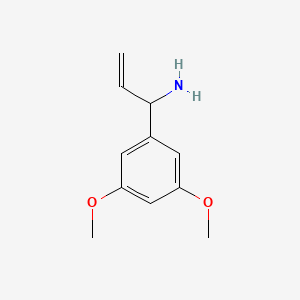


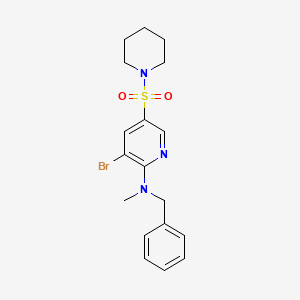
![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
